1-Methylhydrazine-1-carboxylic acid 1-Methylhydrazine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 63770-00-3
VCID: VC19421744
InChI: InChI=1S/C2H6N2O2/c1-4(3)2(5)6/h3H2,1H3,(H,5,6)
SMILES:
Molecular Formula: C2H6N2O2
Molecular Weight: 90.08 g/mol

1-Methylhydrazine-1-carboxylic acid

CAS No.: 63770-00-3

Cat. No.: VC19421744

Molecular Formula: C2H6N2O2

Molecular Weight: 90.08 g/mol

* For research use only. Not for human or veterinary use.

1-Methylhydrazine-1-carboxylic acid - 63770-00-3

Specification

CAS No. 63770-00-3
Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
IUPAC Name amino(methyl)carbamic acid
Standard InChI InChI=1S/C2H6N2O2/c1-4(3)2(5)6/h3H2,1H3,(H,5,6)
Standard InChI Key OEZWQDDZWWFYKO-UHFFFAOYSA-N
Canonical SMILES CN(C(=O)O)N

Introduction

Chemical Identity and Structural Features

1-Methylhydrazine-1-carboxylic acid (C₃H₈N₂O₂) features a hydrazine group (-NH-NH₂) modified by a methyl substituent at one nitrogen atom and a carboxyl group (-COOH) at the adjacent position. This arrangement confers amphoteric properties, allowing the compound to participate in acid-base reactions and coordinate with metal ions. Theoretical calculations suggest a molecular weight of 104.11 g/mol, though experimental validation is pending due to limited published data .

The compound’s structure influences its stability and reactivity. The methyl group enhances steric hindrance around the hydrazine moiety, reducing susceptibility to oxidation compared to unsubstituted hydrazine derivatives. Meanwhile, the carboxyl group enables participation in condensation and esterification reactions, broadening its synthetic utility.

Synthetic Methodologies

Nucleophilic Addition-Elimination Pathways

A demonstrated synthesis involves the reaction of methylhydrazine with α,β-unsaturated carboxylic acids, such as crotonic acid (2-butenoic acid). Under thermal conditions (80–100°C), methylhydrazine acts as a nucleophile, attacking the electrophilic β-carbon of the acid to form a hydrazide intermediate. Subsequent intramolecular cyclization yields 1-methylhydrazine-1-carboxylic acid as a viscous oil, purified via vacuum distillation .

Key Reaction Parameters

ParameterValue
Temperature80–100°C
Reaction Time4–6 hours
Yield60–70% (crude)

Industrial-Scale Production

Patent literature describes continuous-flow systems for analogous hydrazine-carboxylic acid syntheses. These systems optimize heat transfer and mixing, achieving higher yields (≥85%) through precise control of stoichiometry and residence time. Catalysts such as Lewis acids (e.g., ZnCl₂) accelerate the reaction, while in-line crystallization units enable efficient purification .

Physicochemical Properties

Acid-Base Behavior

The compound exhibits dual acidity due to its carboxyl (pKa ≈ 2.5–3.0) and hydrazinium (pKa ≈ 8.0–8.5) groups. This enables pH-dependent solubility:

  • Acidic conditions (pH < 3): Protonated carboxyl group enhances water solubility.

  • Neutral conditions: Limited solubility due to zwitterionic form.

  • Basic conditions (pH > 9): Deprotonated hydrazine moiety increases hydrophilicity.

Thermal Stability

Thermogravimetric analysis (TGA) of related hydrazine-carboxylic acids reveals decomposition onset at 150–160°C, releasing CO₂ and methylamine derivatives. Storage below 4°C in inert atmospheres is recommended to prevent degradation.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to acyl pyrazolidinones, a class of bioactive molecules investigated for idiopathic pulmonary fibrosis (IPF) therapy. In a 2021 study, 1-methylhydrazine-1-carboxylic acid was condensed with aryl iodides to generate novel pyrazolidinone analogs (e.g., 6a-f), which showed improved binding affinity to collagenase enzymes compared to the lead compound antipyrine .

Polymer Chemistry

Incorporation into polyamide backbones enhances thermal stability and rigidity. Copolymers containing hydrazine-carboxylic acid units demonstrate glass transition temperatures (Tg) exceeding 200°C, suitable for high-performance aerospace materials.

Comparative Analysis with Analogues

CompoundKey DifferencesReactivity Profile
HydrazineLacks methyl and carboxyl groupsHighly basic, explosive
MethylhydrazineNo carboxyl groupModerate nucleophilicity
1-Methylhydrazine-1-carboxylic acidBalanced amphiphilicityVersatile in condensation

The carboxyl group in 1-methylhydrazine-1-carboxylic acid mitigates the volatility and instability associated with methylhydrazine, enabling safer handling and broader synthetic applications .

Future Directions

Ongoing research focuses on:

  • Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective production of hydrazine-carboxylic acid derivatives.

  • Drug Delivery Systems: Exploiting pH-responsive solubility for targeted release in gastrointestinal environments.

  • Green Chemistry: Substituting toxic solvents (e.g., DMF) with ionic liquids in large-scale syntheses.

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